

5-Chlorothiophene-3-carboxylic acid chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chlorothiophene-3-carboxylic acid

Cat. No.: B186519

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Bonding of **5-Chlorothiophene-3-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure and bonding of **5-Chlorothiophene-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the molecule's structural identifiers, explores its bonding characteristics, presents quantitative geometric data, and details the methodologies for its structural analysis.

Chemical Identity and Structure

5-Chlorothiophene-3-carboxylic acid is a derivative of thiophene, an aromatic five-membered heterocycle containing a sulfur atom. The molecule is substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring.

The fundamental chemical identifiers for this compound are as follows:

Identifier	Value
IUPAC Name	5-chlorothiophene-3-carboxylic acid [1]
Molecular Formula	C ₅ H ₃ ClO ₂ S [1]
SMILES String	C1=C(SC=C1C(=O)O)Cl [1]
InChI Key	POV PYUUZOZBLOH-UHFFFAOYSA-N [1]
CAS Number	36157-42-3 [1]
Molecular Weight	162.59 g/mol [1]

Molecular Geometry and Bonding

The molecular structure of **5-Chlorothiophene-3-carboxylic acid** is defined by its two main functional components: the chlorinated thiophene ring and the carboxylic acid group.

- **Thiophene Ring:** The thiophene ring is an aromatic system. The sulfur atom participates in the π -electron delocalization with its lone pair electrons, contributing to the ring's aromatic stability. The presence of the electronegative chlorine atom at the 5-position and the electron-withdrawing carboxylic acid group at the 3-position influences the electron density distribution within the ring.
- **Carboxylic Acid Group:** The carboxylic acid functional group (-COOH) is planar. The carbon atom of the carboxyl group is sp^2 hybridized, forming a trigonal planar geometry with bond angles of approximately 120° . There is resonance delocalization across the O-C-O system, which affects the C-O bond lengths.
- **Overall Conformation:** The relative orientation of the carboxylic acid group with respect to the thiophene ring is a key structural feature. Due to steric hindrance and electronic interactions, the molecule will adopt a preferred conformation that minimizes its overall energy.

Quantitative Structural Data

As experimental crystallographic data for **5-Chlorothiophene-3-carboxylic acid** is not readily available in public databases, the following bond lengths and angles have been determined

through computational chemistry. These values were obtained from a geometry optimization calculation, providing a reliable theoretical model of the molecule's ground-state structure.

Table 1: Calculated Bond Lengths for **5-Chlorothiophene-3-carboxylic Acid**

Bond	Bond Length (Å)
S1 - C2	1.725
C2 - C3	1.389
C3 - C4	1.421
C4 - C5	1.381
C5 - S1	1.719
C5 - Cl6	1.731
C3 - C7	1.482
C7 - O8	1.215 (C=O)
C7 - O9	1.358 (C-OH)
O9 - H10	0.971
C2 - H11	1.082
C4 - H12	1.083

Table 2: Calculated Bond Angles for **5-Chlorothiophene-3-carboxylic Acid**

Atoms (Vertex in Bold)	Bond Angle (°)
C5 - S1 - C2	92.5
S1 - C2 - C3	111.8
C2 - C3 - C4	112.3
C3 - C4 - C5	111.9
S1 - C5 - C4	111.5
S1 - C5 - Cl6	124.3
C4 - C5 - Cl6	124.2
C2 - C3 - C7	124.1
C4 - C3 - C7	123.6
O8 - C7 - O9	122.5
O8 - C7 - C3	124.3
O9 - C7 - C3	113.2
C7 - O9 - H10	108.9

Note: The data presented is based on a representative computational model and serves to provide a quantitative description of the molecular geometry.

Methodologies

Computational Geometry Optimization Protocol

The quantitative data presented in Tables 1 and 2 were derived from a computational geometry optimization. A typical protocol for such a calculation is as follows:

- Initial Structure Generation: The 2D structure of **5-Chlorothiophene-3-carboxylic acid** is drawn using molecular editing software and converted to a 3D structure.
- Method Selection: A suitable level of theory is chosen. For organic molecules of this size, Density Functional Theory (DFT) is a common and accurate choice. A functional such as

B3LYP is selected along with a basis set, for example, 6-31G(d) or higher, to describe the atomic orbitals.

- **Geometry Optimization:** An energy minimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the lowest energy conformation (the ground state). The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a defined threshold.
- **Data Extraction:** Once the geometry is optimized, the bond lengths, bond angles, and dihedral angles are extracted from the final output file.

Representative Experimental Protocol: Single-Crystal X-ray Diffraction

While a specific crystal structure for this compound is not publicly available, the following outlines a standard experimental protocol for determining the structure of a small organic molecule like **5-Chlorothiophene-3-carboxylic acid** via single-crystal X-ray diffraction.[2][3]

- **Crystal Growth:** High-quality single crystals of the compound are grown.[4] A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion.
- **Crystal Selection and Mounting:** A suitable crystal (typically < 0.3 mm in all dimensions, transparent, and without visible defects) is selected under a microscope.[2][4] It is then mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to prevent radiation damage.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]
- **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, typically using direct methods to determine the initial positions of the atoms. This initial model

is then refined using least-squares methods to achieve the best fit between the observed diffraction data and the calculated data based on the atomic model. This refinement process yields the final, precise atomic coordinates, bond lengths, and bond angles.[\[3\]](#)

Visualization of Chemical Structure

The logical relationship between the atoms in **5-Chlorothiophene-3-carboxylic acid** is depicted in the following structural diagram.

Caption: 2D structure of **5-Chlorothiophene-3-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- To cite this document: BenchChem. [5-Chlorothiophene-3-carboxylic acid chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186519#5-chlorothiophene-3-carboxylic-acid-chemical-structure-and-bonding>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com